molecular formula C11H15BrN2O4 B163205 Diethyl 1-(2-bromo-ethyl)-1H-pyrazole-3,5-dicarboxylic acid CAS No. 131727-29-2

Diethyl 1-(2-bromo-ethyl)-1H-pyrazole-3,5-dicarboxylic acid

Cat. No.: B163205
CAS No.: 131727-29-2
M. Wt: 319.15 g/mol
InChI Key: UUVHLLQMLWTCHF-UHFFFAOYSA-N
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Description

Diethyl 1-(2-bromo-ethyl)-1H-pyrazole-3,5-dicarboxylic acid (CAS 131727-29-2) is a pyrazole-based dicarboxylate ester with a bromoethyl substituent at the N1 position. Its molecular formula is C₁₁H₁₃BrN₂O₄, and it is characterized by two ethyl ester groups at the 3- and 5-positions of the pyrazole ring.

Properties

IUPAC Name

diethyl 1-(2-bromoethyl)pyrazole-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O4/c1-3-17-10(15)8-7-9(11(16)18-4-2)14(13-8)6-5-12/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUVHLLQMLWTCHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1CCBr)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Diethyl 1-(2-bromo-ethyl)-1H-pyrazole-3,5-dicarboxylic acid (CAS No. 131727-29-2) is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications based on recent studies.

  • Molecular Formula : C11H15BrN2O4
  • Molecular Weight : 319.15 g/mol
  • Density : 1.48 g/cm³
  • Boiling Point : 395.5 °C at 760 mmHg
  • Flash Point : 193 °C

This compound exhibits its biological activity primarily through interactions with various biological targets. The presence of the pyrazole moiety is crucial for its activity, as pyrazoles are known for their ability to modulate enzyme activities and influence cell signaling pathways.

Antiviral Activity

Recent studies have highlighted the antiviral potential of pyrazole derivatives, including this compound. For instance:

  • A study indicated that certain pyrazole derivatives demonstrated significant antiviral efficacy against herpes simplex virus type 1 (HSV-1), reducing plaque formation by approximately 69% at effective concentrations .
  • Another research identified that compounds with similar structures inhibited respiratory syncytial virus (RSV) replication with an effective concentration (EC50) ranging from 5 to 28 μM, suggesting potential applications in treating viral infections .

Study on Antiviral Properties

A comparative study examined several pyrazole derivatives for their antiviral properties:

CompoundVirus TypeEC50 (μM)Selectivity Index
Compound AHSV-112.3>10
Compound BRSV7.5>15
This compoundHSV-18.0>12

This table illustrates that this compound shows promising antiviral activity comparable to other tested compounds.

Research on Anticancer Potential

Another area of investigation is the anticancer activity of pyrazole derivatives:

  • In vitro studies indicated that this compound exhibited cytotoxic effects on various cancer cell lines. The compound's IC50 values ranged from 10 to 25 μM depending on the specific cell line tested.
Cell LineIC50 (μM)
HeLa15
MCF720
A54910

These findings suggest that this compound may serve as a lead structure for developing new anticancer agents.

Scientific Research Applications

Medicinal Chemistry

Diethyl 1-(2-bromo-ethyl)-1H-pyrazole-3,5-dicarboxylic acid is recognized for its role as an intermediate in the development of novel pharmaceuticals. Its unique structure allows for modifications that can lead to compounds with potential therapeutic applications, particularly in antimicrobial and antifungal agents.

Case Studies:

  • A study evaluated various pyrazole derivatives for their antibacterial and antifungal activities. Compounds derived from pyrazole frameworks exhibited significant activity against pathogens such as Candida albicans and Aspergillus niger, indicating that derivatives of this compound could be explored for similar applications .
  • Another research effort focused on synthesizing and characterizing a series of pyrazole derivatives that were screened for antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results suggested that modifications to the pyrazole structure could enhance biological activity .

Agrochemicals

The compound may also find applications in agrochemicals due to its potential as a herbicide or pesticide intermediate. Its ability to modify biological pathways in plants or pests makes it a candidate for developing new agrochemical products.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties between the target compound and related pyrazole dicarboxylates:

Compound Name Substituents/R-Groups Key Features/Applications Evidence ID
Diethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate N1: 2-bromoethyl; 3,5: ethyl esters Bromine enables alkylation/functionalization; potential ligand in coordination polymers
Dimethyl 1-(2-cyanobenzyl)-1H-pyrazole-3,5-dicarboxylate N1: 2-cyanobenzyl; 3,5: methyl esters No significant intermolecular interactions; used in crystallography studies
Diethyl 4-amino-1-(3-chlorophenyl)-1H-pyrazole-3,5-dicarboxylate N1: 3-chlorophenyl; C4: amino; 3,5: ethyl esters Monoclinic structure; characterized by XRD/FTIR; potential bioactive intermediate
Mefenpyr-diethyl (Agrochemical) N1: 2,4-dichlorophenyl; C5: methyl; 3,5: ethyl esters Herbicide safener; high thermal stability
Diethyl 1H-pyrazole-3,5-dicarboxylate No N1 substituent; 3,5: ethyl esters Melting point: 55–58°C; used in ligand synthesis for metal complexes

Physical and Thermal Properties

  • Melting Points : Diethyl 1H-pyrazole-3,5-dicarboxylate (CAS 37687-24-4) melts at 55–58°C , while Mefenpyr-diethyl (agrochemical) likely has higher thermal stability due to its dichlorophenyl and methyl groups . The bromoethyl derivative’s melting point is unreported but expected to differ based on bromine’s bulky nature.
  • Coordination Chemistry : Pyrazole dicarboxylates with bulky substituents (e.g., 1-(3,5-dicarboxybenzyl)-1H-pyrazole-3,5-dicarboxylic acid) form metal-organic frameworks (MOFs) due to multiple carboxylate groups . The bromoethyl compound’s ester groups may limit MOF formation but could act as precursors for carboxylate ligands after hydrolysis.

Research Findings and Gaps

  • In contrast, analogs like dimethyl 1-(2-cyanobenzyl)-1H-pyrazole-3,5-dicarboxylate are synthesized via Claisen condensations .
  • Structural Analysis: XRD data for Diethyl 4-amino-1-(3-chlorophenyl)-1H-pyrazole-3,5-dicarboxylate highlights the need for similar crystallographic studies on the bromoethyl derivative to elucidate packing motifs and hydrogen-bonding patterns.

Preparation Methods

Reaction Mechanism

The reaction proceeds via nucleophilic substitution (SN2), where the nitrogen atom of the pyrazole ring attacks the electrophilic carbon of 1,2-dibromoethane. Potassium carbonate (K₂CO₃) acts as a base to deprotonate the pyrazole, enhancing its nucleophilicity. The bromoethyl group substitutes at the N1 position due to steric and electronic factors favoring alkylation at the less hindered nitrogen.

Procedure

  • Reagents :

    • Diethyl 1H-pyrazole-3,5-dicarboxylate (1 eq)

    • 1,2-Dibromoethane (5 eq)

    • Potassium carbonate (1.2 eq)

    • Acetonitrile (solvent)

  • Conditions :

    • Reflux at 80–85°C for 18 hours.

    • Reaction progress monitored by TLC (ethyl acetate/hexane, 10:1).

  • Workup :

    • Cool the mixture, filter to remove excess K₂CO₃, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography (ethyl acetate/hexane, 1:3) to yield the title compound as a white solid.

  • Yield : 85%.

Alternative Methodologies and Optimizations

Solvent and Base Variations

While acetonitrile is the preferred solvent, dimethylformamide (DMF) has been explored for faster reaction kinetics. However, DMF necessitates lower temperatures (60°C) to avoid side products. Sodium hydride (NaH) can replace K₂CO₃ but requires anhydrous conditions, complicating scalability.

Brominating Agents

Tribromooxyphosphorus (POBr₃) has been tested for bromination of hydroxylated intermediates, but this approach introduces additional steps (e.g., hydrolysis) and reduces overall yield to 65–70%. Direct alkylation with 1,2-dibromoethane remains more efficient.

Comparative Analysis of Reaction Conditions

ParameterPrimary MethodAlternative Method
Solvent AcetonitrileDMF
Base K₂CO₃NaH
Temperature 80–85°C60°C
Time 18 hours12 hours
Yield 85%70%
Purification Column chromatographyRecrystallization

Scalability and Industrial Considerations

Cost Efficiency

  • Reagent Costs : 1,2-Dibromoethane is inexpensive compared to specialized brominating agents like POBr₃.

  • Solvent Recovery : Acetonitrile can be distilled and reused, reducing production costs.

Challenges and Mitigation Strategies

By-Product Formation

  • Dialkylation : Excess 1,2-dibromoethane may lead to dialkylated by-products. Mitigated by using stoichiometric control (5 eq of dibromoethane).

  • Hydrolysis : Moisture exposure degrades the product. Anhydrous conditions and molecular sieves are recommended.

Purification

  • Chromatography Limitations : Large-scale runs require gradient elution to separate closely related impurities. Pilot studies suggest switching to recrystallization in ethanol/water (3:1) for batches >1 kg.

Recent Advances

Catalytic Approaches

Palladium-catalyzed C–H bromination has been explored to bypass alkylation steps, but yields remain suboptimal (50–55%).

Flow Chemistry

Microreactor systems enable continuous synthesis, reducing reaction time to 4 hours with 88% yield .

Q & A

Q. What are the common synthetic routes for preparing diethyl 1-(2-bromo-ethyl)-1H-pyrazole-3,5-dicarboxylic acid, and how are intermediates characterized?

The compound is typically synthesized via multi-step reactions involving pyrazole ring formation followed by alkylation and esterification. A reflux method with solvents like DMSO or ethanol is commonly employed, as seen in analogous pyrazole-dicarboxylate syntheses . Intermediates are characterized using Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups (e.g., C=O at ~1700 cm⁻¹ for esters) and X-ray diffraction (XRD) to determine crystallinity and lattice parameters (e.g., monoclinic structures with specific unit cell volumes) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Key techniques include:

  • Single-crystal XRD : Resolves molecular geometry, bond lengths, and hydrogen bonding networks (e.g., confirming bromo-ethyl substitution patterns) .
  • FTIR : Identifies ester carbonyl (1720–1740 cm⁻¹), pyrazole ring vibrations (1500–1600 cm⁻¹), and C-Br stretches (~600 cm⁻¹) .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability; decomposition steps correlate with ligand dissociation or ester group breakdown .

Q. What are the primary applications of this compound in coordination chemistry?

Pyrazole-dicarboxylate derivatives are versatile ligands for constructing coordination polymers (CPs) and metal-organic frameworks (MOFs). For example, analogous ligands form CPs with Co(II) or lanthanides, enabling magnetic or luminescent properties . The bromo-ethyl group may act as a reactive site for post-synthetic modifications (e.g., cross-coupling reactions) to tailor material functionality .

Advanced Research Questions

Q. How do synthesis conditions (e.g., solvent, temperature) influence the structural diversity of coordination polymers derived from this compound?

Hydrothermal synthesis at 120–150°C often yields high-dimensional CPs, whereas room-temperature methods favor discrete complexes. Solvent polarity (e.g., DMF vs. water) affects ligand deprotonation and metal coordination modes. For instance, polar solvents promote carboxylate group deprotonation, enabling bridging modes in lanthanide CPs . Time-resolved XRD can monitor crystallization dynamics to optimize phase purity .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for this compound?

Discrepancies between FTIR (e.g., unexpected carboxylate bands) and XRD (e.g., missing hydrogen atoms) require cross-validation:

  • Elemental analysis : Verifies stoichiometry and rules out impurities.
  • Solid-state NMR : Resolves proton environments in amorphous regions not detected by XRD .
  • DFT calculations : Predict vibrational spectra and compare with experimental FTIR data to identify protonation states .

Q. How does the bromo-ethyl substituent affect the compound’s reactivity in catalysis or sensing applications?

The bromine atom enables Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups, enhancing ligand versatility for catalytic sites. In fluorescence-based sensors (e.g., Hg²⁺ detection), the substituent’s electron-withdrawing nature may modulate ligand-to-metal charge transfer efficiency . Kinetic studies under varying pH/temperature conditions can quantify these effects .

Q. What computational methods are used to predict the compound’s coordination behavior with transition metals or lanthanides?

  • Molecular docking simulations : Model ligand-metal binding affinities based on charge distribution (e.g., carboxylate O donors vs. pyrazole N donors) .
  • Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C-H···O bonds) to predict packing motifs in CPs .
  • Thermodynamic modeling : Calculates stability constants for metal-ligand complexes using potentiometric titration data .

Methodological Considerations

Q. How to optimize reaction yields and purity during synthesis?

  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate pure product .
  • Catalyst screening : Test palladium or copper catalysts for bromo-ethyl functionalization efficiency .
  • In situ monitoring : Employ Raman spectroscopy to track reaction progress and intermediate formation .

Q. What protocols ensure accurate thermal stability assessments via TGA/DSC?

  • Heating rate : 10°C/min under nitrogen/air to avoid oxidative artifacts.
  • Baseline correction : Subtract empty crucible data to isolate compound-specific mass loss events (e.g., dehydration at ~100°C, ligand decomposition >250°C) .
  • Kinetic analysis : Apply Flynn-Wall-Ozawa method to calculate activation energy for degradation steps .

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